molecular formula C22H28N2O5 B249118 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B249118
M. Wt: 400.5 g/mol
InChI Key: FTBKIQURDHKWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two methoxy groups on both the benzyl and phenyl rings, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2,5-dimethoxybenzyl chloride, is reacted with piperazine in the presence of a base such as potassium carbonate to form the intermediate 4-(2,5-dimethoxybenzyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3,5-dimethoxybenzoyl chloride in the presence of a suitable base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacologically active agent due to its structural similarity to known bioactive compounds.

Medicine

    Drug Development: Explored for its potential therapeutic effects, particularly in the development of new medications.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, through its piperazine and methoxy functional groups. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,5-Dimethoxyphenyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
  • [4-(2,5-Dimethoxybenzyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone

Uniqueness

The unique combination of methoxy groups on both the benzyl and phenyl rings, along with the piperazine core, distinguishes 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-5-6-21(29-4)17(13-18)15-23-7-9-24(10-8-23)22(25)16-11-19(27-2)14-20(12-16)28-3/h5-6,11-14H,7-10,15H2,1-4H3

InChI Key

FTBKIQURDHKWSS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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